1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

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This unsubstituted 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid (CAS 1095822-28-8) is a versatile medicinal chemistry intermediate for building focused kinase inhibitor libraries. The free pyrazole NH serves as a hydrogen-bond donor and enables late-stage N1-functionalization—opportunities precluded in pre-alkylated analogs. Its carboxylic acid is readily activated for amide coupling, streamlining hit-to-lead SAR exploration. Available at ≥98% purity to minimize re-purification, with balanced physicochemical properties (XLogP=0, TPSA=91.8 Ų) for ADME optimization.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 1095822-28-8
Cat. No. B1398629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
CAS1095822-28-8
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=NNC2=NC=NC(=C21)C(=O)O
InChIInChI=1S/C6H4N4O2/c11-6(12)4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,11,12)(H,7,8,9,10)
InChIKeyAZJPEYXFODAMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid (CAS 1095822-28-8): Key Building Block for Kinase-Focused Libraries


1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid (CAS 1095822-28-8) is a heterocyclic compound featuring a fused pyrazole-pyrimidine ring system with a carboxylic acid group at the 4-position [1]. This unsubstituted scaffold serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries, due to its hydrogen-bond donor/acceptor profile and the amenability of the carboxylic acid for amide or ester formation .

Why the Unsubstituted 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid Core is Not Interchangeable with N-Alkylated Analogs


N-alkylated analogs (e.g., 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid) possess altered steric and electronic properties that can significantly impact molecular recognition, particularly in kinase hinge-binding interactions [1]. The free NH of the pyrazole ring in the target compound provides a hydrogen-bond donor that is absent in N-substituted variants, offering distinct synthetic and biological opportunities. Furthermore, the unsubstituted core allows for late-stage diversification at the N1 position, enabling the exploration of structure-activity relationships (SAR) that are precluded when starting from pre-alkylated building blocks .

Quantitative Differentiation: 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid vs. Key Analogs and In-Class Candidates


Purity Grade Benchmarking Across Major Research Suppliers

The target compound is commercially available with purity levels ranging from 95% to 98%. Comparative vendor analysis reveals that MolCore and Leyan offer a 98% purity grade, which is superior to the 95% grade offered by AKSci and the 97% grade offered by Aladdin Scientific. This higher purity specification reduces the need for additional purification steps in multi-step syntheses .

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Distinct Physicochemical Profile: LogP and Polar Surface Area vs. N-Methyl Analog

The unsubstituted 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid exhibits an XLogP3-AA value of 0, indicating balanced hydrophilicity, while the N-methyl analog (CAS 1095822-30-2) is more lipophilic. The topological polar surface area (TPSA) of the target compound is 91.8 Ų, which is identical to the methyl analog due to the lack of additional polar atoms, but the presence of a free NH donor provides unique hydrogen-bonding potential [1].

Drug Design ADME Properties Physicochemical Analysis

Scaffold-Level Activity: Potent CDK2/GSK3β Dual Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

While direct activity data for 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is not available, its core scaffold is a privileged structure for kinase inhibition. In a 2024 study, novel pyrazolo[3,4-d]pyrimidine derivatives demonstrated potent dual CDK2/GSK-3β inhibition. Compound 5g exhibited an IC50 of 0.128 μM against CDK2 and 0.160 μM against GSK-3β, outperforming staurosporine in cellular assays [1]. This class-level evidence establishes the scaffold's inherent ability to engage kinase ATP-binding sites, underscoring the target compound's potential as a starting point for inhibitor design.

Cancer Therapeutics Kinase Inhibition Medicinal Chemistry

Scaffold-Level Activity: Nanomolar Src/Bcr-Abl Dual Inhibition by Pyrazolo[3,4-d]pyrimidines

Another study identified a family of pyrazolo[3,4-d]pyrimidines as potent dual Src/Bcr-Abl inhibitors. Compounds 8j and 8k demonstrated nanomolar activities in both enzymatic and cellular assays against chronic myeloid leukemia (CML) cells, with favorable ADME properties [1]. This further validates the scaffold's ability to achieve high-affinity binding to therapeutically relevant kinase targets. The unsubstituted core of 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is the fundamental unit from which such potent inhibitors are derived.

Leukemia Tyrosine Kinase Targeted Therapy

Recommended Application Scenarios for 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid (CAS 1095822-28-8)


Kinase Inhibitor Library Synthesis

The compound is ideally suited as a starting material for the synthesis of focused kinase inhibitor libraries. Its carboxylic acid group can be readily activated for amide coupling with diverse amines, while the unsubstituted pyrazole nitrogen allows for selective N-alkylation or arylation to explore SAR at the hinge-binding region. The scaffold's proven ability to yield potent CDK2/GSK3β and Src/Bcr-Abl inhibitors (see Section 3, Evidence Items 3 and 4) makes it a strategic choice for oncology programs [1].

High-Purity Building Block for Multi-Step Medicinal Chemistry

For research teams requiring a reliable, high-purity intermediate, this compound offers a verified purity range of 95-98% across multiple vendors. The availability of a 98% purity grade (e.g., from MolCore or Leyan) minimizes the need for additional purification, streamlining multi-step synthetic sequences and improving overall yield and reproducibility in hit-to-lead or lead optimization campaigns .

ADME Property Optimization via Scaffold Decoration

The compound's favorable computed physicochemical properties (XLogP = 0, TPSA = 91.8 Ų) provide a balanced starting point for ADME optimization. The low lipophilicity reduces the risk of promiscuous binding, while the free NH group can be used to modulate solubility and permeability. Researchers can leverage this core to design analogs with improved drug-like properties, as demonstrated by the favorable ADME profiles of advanced pyrazolo[3,4-d]pyrimidine derivatives [2].

Comparative SAR Studies with N-Alkylated Analogs

The unsubstituted nature of this compound makes it a unique tool for comparative structure-activity relationship (SAR) studies. By using this core, researchers can systematically investigate the impact of N1-substitution on kinase selectivity and potency, directly comparing their results to data generated with pre-alkylated building blocks like the 1-methyl analog (CAS 1095822-30-2). This approach enables a more thorough understanding of the pharmacophore requirements for target engagement .

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